N-Boc-3-chloro-D-tyrosine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Boc-3-chloro-D-tyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a Boc (tert-butoxycarbonyl) group and the chlorination of the aromatic ring. One common method involves dissolving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in a mixture of dry 1,4-dioxane and water, followed by the addition of sodium hydroxide and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-3-chloro-D-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in solvents like ethyl acetate or dioxane are commonly used for Boc deprotection.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of this compound.

Deprotection Reactions: The major product is 3-chloro-D-tyrosine after the removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

N-Boc-3-chloro-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a building block in the synthesis of peptides and proteins for studying protein structure and function.

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.

Biochemical Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving tyrosine derivatives.

Wirkmechanismus

The mechanism of action of N-Boc-3-chloro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional sites. The chlorine atom on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall activity of the compound .

Vergleich Mit ähnlichen Verbindungen

N-Boc-3-chloro-D-tyrosine can be compared with other Boc-protected amino acids and tyrosine derivatives:

N-Boc-tyrosine: Similar to this compound but without the chlorine atom.

N-Boc-3-iodo-D-tyrosine: Contains an iodine atom instead of chlorine.

N-Boc-3-fluoro-D-tyrosine: Contains a fluorine atom instead of chlorine.

This compound stands out due to its specific reactivity and the ability to participate in unique chemical interactions, making it valuable in various research and industrial applications.

Biologische Aktivität

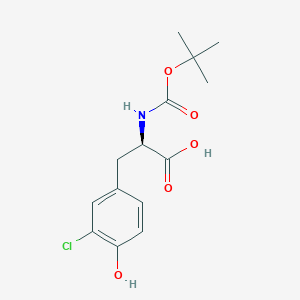

N-Boc-3-chloro-D-tyrosine is a modified amino acid that has garnered attention for its potential biological activities and applications in biochemical research. This compound, characterized by the presence of a tert-butyl carbamate (Boc) protecting group and a chlorine atom at the 3-position of the aromatic ring, serves as a valuable building block in peptide synthesis and offers insights into the effects of chirality in biological systems.

Chemical Structure and Properties

This compound is derived from tyrosine, an essential amino acid involved in various physiological processes. The structural formula can be represented as follows:

The presence of the Boc group protects the amino functionality, allowing for selective reactions while retaining the ability to participate in peptide bond formation. The chlorine substitution can influence the compound's reactivity and interactions with biological molecules.

The biological activity of this compound primarily stems from its incorporation into peptides and proteins. This incorporation can modify the structure and function of these biomolecules, impacting their interactions and stability. The chlorine atom can engage in hydrogen bonding and halogen bonding, further affecting the compound's overall activity.

Biological Applications

This compound has several notable applications:

- Peptide Synthesis : It serves as a building block for constructing peptides that contain the D-enantiomer of tyrosine. This is particularly useful in studying the effects of chirality on peptide interactions and functions.

- Neurotransmitter Precursor : As a derivative of tyrosine, it can act as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for various neurological functions.

- Enzyme Interactions : Studies have shown that this compound can interact with enzymes, potentially modulating their activity. For instance, it may influence superoxide dismutase activity, suggesting implications for oxidative stress responses.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Incorporation into Proteins : Research indicates that incorporating this compound into proteins can alter their enzymatic activities, stability, and interactions with other biomolecules. This property is crucial for developing targeted therapies and understanding disease mechanisms.

- Chlorinated Tyrosine Adducts : Investigations into chlorinated tyrosine derivatives have revealed their potential as biomarkers for oxidative stress and inflammatory diseases. The presence of 3-chlorotyrosine in biological samples has been linked to various pathological conditions .

- Case Studies : A study involving plasma samples exposed to chlorine demonstrated that chlorinated tyrosines could serve as biomarkers for chlorine exposure, highlighting the relevance of this compound in environmental health research .

Data Table

The following table summarizes key findings related to this compound:

Eigenschaften

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650164 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-57-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.